molecular formula C33H40BrNO4 B13699878 (2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine

(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine

Cat. No.: B13699878
M. Wt: 594.6 g/mol
InChI Key: BKHGSSAVSMSLDM-UHFFFAOYSA-N
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Description

(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine typically involves multiple steps, including the protection of functional groups, nucleophilic substitution reactions, and purification processes. A common synthetic route may include:

  • Protection of the pyrrolidine nitrogen with a Boc group.
  • Introduction of the trityloxy group through a nucleophilic substitution reaction.
  • Addition of the bromobutoxy group via another nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., sodium azide, alkyl halides). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as azides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrrolidine derivatives.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine include other pyrrolidine derivatives with different substituents. Examples include:

  • (2S,4S)-4-(4-Chlorobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine
  • (2S,4S)-4-(4-Methoxybutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromobutoxy group, in particular, may enhance its reactivity and versatility in synthetic transformations.

Properties

Molecular Formula

C33H40BrNO4

Molecular Weight

594.6 g/mol

IUPAC Name

tert-butyl 4-(4-bromobutoxy)-2-(trityloxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C33H40BrNO4/c1-32(2,3)39-31(36)35-24-30(37-22-14-13-21-34)23-29(35)25-38-33(26-15-7-4-8-16-26,27-17-9-5-10-18-27)28-19-11-6-12-20-28/h4-12,15-20,29-30H,13-14,21-25H2,1-3H3

InChI Key

BKHGSSAVSMSLDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCCCCBr

Origin of Product

United States

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